tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone with a cyclopentylmethyl amino substituent and a tert-butoxycarbonyl (Boc) protecting group.
Properties
IUPAC Name |
tert-butyl N-[4-(cyclopentylmethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-10-8-14(9-11-15)18-12-13-6-4-5-7-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUFEALJAPPSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s cyclopentylmethyl amino group distinguishes it from analogs with varied substituents. Key comparisons include:
a) Alkyl and Alkyne Substituents
- tert-Butyl (1R,2R)-2-(3-Butynylamino)cyclohexylcarbamate (4b) (): Substituent: 3-butynylamino (linear alkyne). Melting point: 89–90°C; [α]D: –30.5 (CHCl3).
- tert-Butyl cyclohexylcarbamate (): Substituent: Simple cyclohexyl. Synthesis yield: 51% (via NaH/DMF alkylation).
b) Aromatic and Halogenated Substituents
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate ():
- tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (): Substituent: 2-bromobenzyl (bulky, halogenated aromatic). Molecular weight: 383.32 (higher than target compound’s estimated ~350–360 range). Bromine’s polarizability may increase reactivity in cross-coupling reactions .
c) Heterocyclic Substituents
Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | [α]D (CHCl3) | Key Substituent |
|---|---|---|---|---|
| Target Compound* | ~350–360† | N/A | N/A | Cyclopentylmethyl amino |
| tert-Butyl (1R,2R)-2-(3-Butynylamino)cyclohexylcarbamate | N/A | 89–90 | –30.5 | 3-Butynylamino |
| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | 228.33 | N/A | N/A | Aminomethyl |
| tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate | 352.86 | N/A | N/A | 2-Chlorobenzamido |
*Estimated based on analogs; †Calculated from similar structures (e.g., C19H25FN2O3 in has MW 348.41).
- Optical Activity : Compounds like 4b and 5b () exhibit significant optical rotation ([α]D –30.5 to –37.7), suggesting chiral centers influence conformational behavior. The target compound’s stereochemistry (1R,4R) may similarly affect its interactions.
- Solubility: Aminomethyl derivatives (e.g., ) likely have higher aqueous solubility due to polar groups, whereas cyclopentylmethyl analogs prioritize lipid membrane permeability.
Q & A
Basic Research Questions
What are the key synthetic steps for preparing tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate?**
- Methodological Answer : The synthesis typically involves reductive amination between a cyclohexanone precursor (e.g., 4-(dibenzylamino)cyclohexan-1-one) and cyclopentylmethylamine. Sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid (HOAc) is used to stabilize the imine intermediate and achieve stereocontrol . Subsequent Boc protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., K₂CO₃ in DMF) yields the final product. Purification via silica gel chromatography is critical to isolate the diastereomers .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H NMR : Key peaks include the tert-butyl group (δ ~1.36 ppm, singlet, 9H) and cyclohexyl protons (δ 1.2–2.3 ppm, multiplet) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 353.3 corresponds to C₁₈H₃₃N₂O₂ .
- HPLC : Chiral chromatography distinguishes enantiomers, ensuring >95% stereochemical purity .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Reducing Agents : NaHB(OAc)₃ in DCM/HOAc selectively reduces the imine to the (1R*,4R*) configuration due to steric hindrance from the cyclohexyl ring . Alternative agents like LiAlH₄ may lead to epimerization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., THF) favor alternative conformers. For example, DCM enhances diastereoselectivity by ~20% compared to THF .
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-reduction), improving yield by 15–20% .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Methodological Answer :
- Variable Coupling Constants : Discrepancies in cyclohexyl proton splitting (δ 3.1–3.3 ppm) may arise from chair-flip conformers. Low-temperature NMR (e.g., –40°C in CDCl₃) stabilizes the dominant conformation .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to detect byproducts like unreacted cyclopentylmethylamine (δ 1.5–1.8 ppm, multiplet) .
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry, resolving ambiguities from overlapping signals .
Q. How can yield be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Loading : Increasing NaHB(OAc)₃ from 1.2 to 2.0 equivalents improves conversion from 75% to 92% but requires careful pH control (pH 5–6) to avoid decomposition .
- Workup Efficiency : Replace aqueous washes with solid-phase extraction (e.g., SCX resin) to recover unreacted amine, reducing waste .
- Crystallization : Use tert-butyl methyl ether (MTBE) as an antisolvent to precipitate the product in >99% purity, avoiding chromatography .
Q. How does substituting the cyclopentylmethyl group affect biological activity in SAR studies?
- Methodological Answer :
- Comparative Analysis : Replace cyclopentylmethyl with benzyl or 4-fluorobenzyl groups (as in ). Test affinity for targets like G protein-coupled receptors (GPCRs) via radioligand binding assays.
- Data Interpretation : For example, 4-fluorobenzyl analogs show 3-fold higher binding (IC₅₀ = 12 nM vs. 35 nM for cyclopentylmethyl) due to enhanced hydrophobic interactions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, guiding rational design of derivatives with improved selectivity .
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